2-(3-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide
Description
Properties
IUPAC Name |
2-(3-fluorophenoxy)-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-14(30-18-5-3-4-16(23)12-18)22(28)24-17-8-6-15(7-9-17)19-13-27-20(25-19)10-11-21(26-27)29-2/h3-14H,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDCAOOEUAFWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide , often referred to as a novel biaryl compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down into key components:
- Fluorophenoxy group : Enhances lipophilicity and may influence receptor binding.
- Imidazo[1,2-b]pyridazin moiety : Associated with various biological activities, including kinase inhibition.
- Protein Tyrosine Phosphatase Inhibition : The compound has been identified as an inhibitor of SHP2 (Src Homology 2 Domain Containing Phosphatase 2), which plays a crucial role in cell signaling pathways related to proliferation and survival. Inhibition of SHP2 may lead to reduced cellular proliferation in certain cancers .
- Kinase Inhibition : Preliminary studies suggest that the compound may also exhibit inhibitory effects on various kinases, which are critical for signal transduction in cellular processes .
Therapeutic Implications
- Cancer Treatment : Due to its ability to inhibit SHP2, this compound shows promise as a therapeutic agent for treating hyperproliferative diseases, particularly certain types of cancer .
- Antidepressant Potential : Related compounds have shown efficacy as antidepressants by modulating serotonin receptors, suggesting a possible avenue for further investigation regarding mood disorders .
Case Studies and Experimental Data
Pharmacokinetics and Toxicology
While specific data on the pharmacokinetics and toxicology of this compound is limited, related studies suggest that modifications in the chemical structure can significantly impact these parameters. Further studies are necessary to elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The imidazo[1,2-b]pyridazine core is a common feature among analogues, but substitution patterns vary significantly:
*Estimated based on molecular formula.
Functional Group Analysis
- Propanamide vs. Methanone Linkers: The target compound’s propanamide linker () contrasts with methanone derivatives like (6-Cyclopropylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone ().
- Fluorophenoxy vs. Trifluoromethyl Groups: The 3-fluorophenoxy group in the target compound may offer balanced lipophilicity compared to trifluoromethyl groups (e.g., ), which are more hydrophobic and could increase metabolic resistance .
- Methoxy Substitution : The 6-methoxy group is shared with compounds in –13. This substitution is hypothesized to improve solubility and reduce oxidative metabolism, as seen in related kinase inhibitors .
Hypothesized Pharmacological Implications
While direct activity data for the target compound is unavailable, structural comparisons suggest:
- Kinase Inhibition Potential: The imidazo[1,2-b]pyridazine core aligns with Ponatinib’s Bcr-Abl inhibition (). The fluorophenoxy group may enhance selectivity for specific kinase domains.
- Metabolic Stability: The 6-methoxy group could reduce CYP450-mediated oxidation, extending half-life compared to non-methoxy analogues .
Q & A
Q. What synthetic strategies are recommended for preparing 2-(3-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, reduction, and condensation. Key steps include:
- Substitution reactions : Alkaline conditions (e.g., K₂CO₃) for phenoxy group introduction .
- Reduction : Iron powder in acidic media (e.g., HCl) to reduce nitro intermediates .
- Condensation : Use of coupling agents like EDCl/HOBt for amide bond formation . Optimization requires temperature control (60–100°C), solvent selection (DMF or DCM), and monitoring via TLC/NMR .
Q. How can researchers confirm the structural integrity and purity of this compound during synthesis?
Analytical techniques include:
- NMR spectroscopy : To verify aromatic proton environments and substituent positions .
- Mass spectrometry (MS) : For molecular weight confirmation .
- HPLC : To assess purity (>95%) and detect byproducts . Intermediate characterization via IR spectroscopy ensures functional group integrity (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening should focus on:
- Enzyme inhibition assays : For kinase or protease targets using fluorescence-based methods .
- Cell viability assays : MTT or ATP-luminescence in cancer cell lines .
- Binding affinity studies : Surface plasmon resonance (SPR) for target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies involving structural analogs?
Contradictions often arise from subtle structural variations. Strategies include:
- Comparative crystallography : Resolve binding modes of analogs with divergent activity (e.g., ethyl vs. propanamide side chains altering solubility) .
- Free-energy perturbation (FEP) simulations : Quantify substituent effects on binding thermodynamics .
- Meta-analysis of bioassay data : Correlate functional group modifications (e.g., methoxy vs. ethoxy) with IC₅₀ trends .
Q. What advanced techniques validate selective target engagement and off-target effects?
- X-ray crystallography : Resolve ligand-protein interactions at atomic resolution .
- Cryo-EM : For large target complexes (e.g., membrane receptors) .
- Chemical proteomics : Use photoaffinity probes to map off-target binding in cellular lysates .
Q. How can reaction kinetics and mechanistic pathways be elucidated for key synthetic steps?
- In-situ NMR monitoring : Track intermediate formation in real-time .
- DFT calculations : Predict transition states for condensation or cyclization steps .
- Isotopic labeling : Use ¹⁸O or ²H to trace oxygen/nitrogen sources in heterocycle formation .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time quality control .
- Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
- Crystallization engineering : Control polymorphism via solvent-antisolvent gradients .
Data Analysis and Methodological Challenges
Q. How should researchers address discrepancies in bioactivity data across different assay platforms?
- Normalization to reference compounds : Use positive/negative controls (e.g., staurosporine for kinase assays) .
- Cross-platform validation : Compare SPR, ITC, and enzymatic activity data to confirm dose-response consistency .
- Statistical rigor : Apply Bland-Altman analysis to quantify inter-assay variability .
Q. What computational tools are recommended for predicting metabolic stability and toxicity?
- ADMET prediction suites : Schrödinger’s QikProp or SwissADME for bioavailability/toxicity profiling .
- CYP450 docking : Identify metabolic hotspots using AutoDock Vina .
- Machine learning models : Train on PubChem datasets to predict hepatotoxicity .
Structural and Functional Insights
Q. How does the 6-methoxyimidazo[1,2-b]pyridazine moiety influence target selectivity?
Q. What role does the 3-fluorophenoxy group play in pharmacokinetic properties?
- Fluorine improves metabolic stability by blocking CYP450 oxidation .
- Phenoxy ether increases logP (lipophilicity), enhancing membrane permeability but requiring formulation optimization for solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
